molecular formula C23H24BrN5O2 B11243978 2-[4-(2-bromobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

2-[4-(2-bromobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B11243978
M. Wt: 482.4 g/mol
InChI Key: GTHMIVXCDOHTOQ-UHFFFAOYSA-N
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Description

2-[4-(2-bromobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine core, and various substituents including a bromobenzoyl group and a methoxyphenyl group

Preparation Methods

The synthesis of 2-[4-(2-bromobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves multiple steps. One common synthetic route includes:

    Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary or secondary amine.

    Introduction of the bromobenzoyl group: This step often involves the use of bromobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the pyrimidine core: This can be done through a nucleophilic substitution reaction where the piperazine derivative reacts with a pyrimidine derivative.

    Final modifications: The methoxyphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[4-(2-bromobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling reactions: The methoxyphenyl group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Scientific Research Applications

2-[4-(2-bromobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound in the development of new drugs, particularly for its potential activity against various diseases.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Pharmacology: Researchers can investigate its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Industrial Applications: It may be used in the synthesis of more complex molecules for various industrial applications, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-[4-(2-bromobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The piperazine ring and pyrimidine core are known to interact with various enzymes and receptors, potentially modulating their activity. The bromobenzoyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-[4-(2-bromobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine include:

These compounds share structural similarities, such as the presence of a piperazine ring and various aromatic substituents. this compound is unique due to its specific combination of substituents and its pyrimidine core, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C23H24BrN5O2

Molecular Weight

482.4 g/mol

IUPAC Name

(2-bromophenyl)-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C23H24BrN5O2/c1-16-15-21(26-17-7-9-18(31-2)10-8-17)27-23(25-16)29-13-11-28(12-14-29)22(30)19-5-3-4-6-20(19)24/h3-10,15H,11-14H2,1-2H3,(H,25,26,27)

InChI Key

GTHMIVXCDOHTOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3Br)NC4=CC=C(C=C4)OC

Origin of Product

United States

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